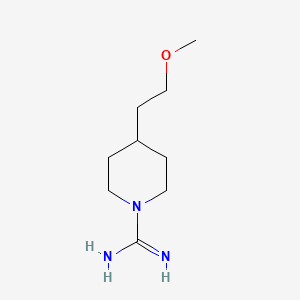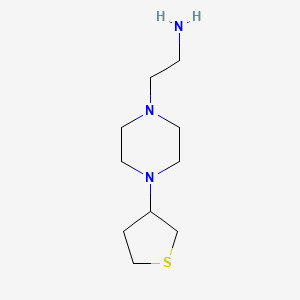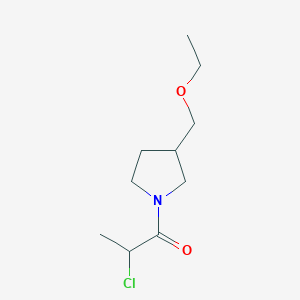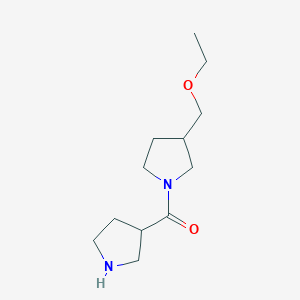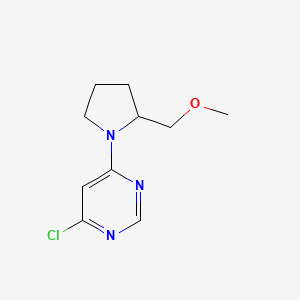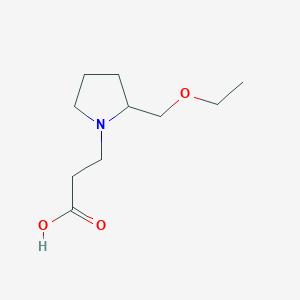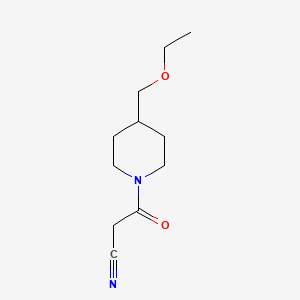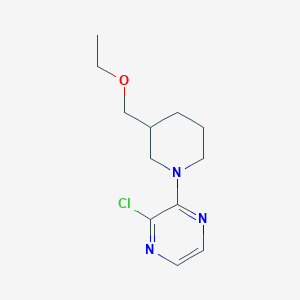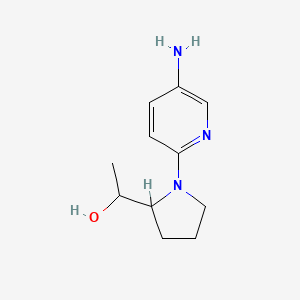
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Overview
Description
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Ligand Formation
The compound's structural framework is leveraged in molecular synthesis. For instance, the activation and subsequent dehydration of related compounds lead to the formation of cationic complexes. These complexes, through deprotonation and rearrangement, yield neutral complexes with phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This transformation is significant in the synthesis of complex molecular structures (Puerta, Valerga, & Palacios, 2008).
Supramolecular Chemistry
Bifunctional aromatic N-heterocycles, related to the compound , are used in supramolecular chemistry. These compounds serve as supramolecular reagents for creating specific hydrogen-bonding motifs, crucial in the assembly of complex structures. The primary hydrogen-bonding motif involves a self-complementary amino-pyrimidine N–H···N/N···H–N synthon, demonstrating the compound's potential in the domain of molecular recognition and assembly (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Electrooptic Film Fabrication
In the realm of materials science, particularly in the fabrication of electrooptic films, derivatives of this compound are synthesized and characterized for their nonlinear optical and electrooptic responses. The film's microstructure and optical/electrooptic responses are heavily influenced by the chromophore molecular architecture, making these derivatives valuable in the advancement of electrooptic devices (Facchetti et al., 2006).
Computational Studies and Molecular Docking
The compound and its derivatives are subjects of comprehensive spectroscopic documentation and computational studies. These studies provide valuable insights into the compound's structural features and interactions, particularly in understanding the potential existence of inter-molecular hydrogen-bonding interactions. Furthermore, molecular docking studies suggest the compound's efficacy in binding efficiently with certain proteins, indicating its potential in drug design and molecular interaction studies (Rajamani et al., 2019).
Chemical Synthesis and Catalysis
The compound's framework is utilized in the synthesis of diamines, which hold significant importance in medicinal chemistry. The synthesis involves novel methods based on the catalytic hydrogenation of related compounds, highlighting its role in creating valuable intermediates for further chemical transformations (Smaliy et al., 2011).
Properties
IUPAC Name |
1-[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(15)10-3-2-6-14(10)11-5-4-9(12)7-13-11/h4-5,7-8,10,15H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHUZLXXDOQARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=NC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


